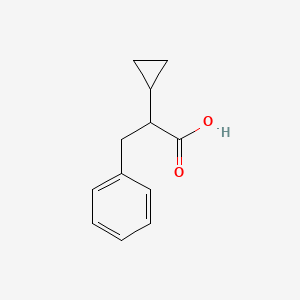

2-Cyclopropyl-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclopropyl-3-phenylpropanoic acid is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 2-Cyclopropyl-3-phenylpropanoic acid is 1S/C12H14O2/c13-12(14)11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) .Physical And Chemical Properties Analysis

2-Cyclopropyl-3-phenylpropanoic acid is a powder at room temperature .Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-Cyclopropyl-3-phenylpropanoic acid and its derivatives demonstrate significant potential in the field of chemical synthesis. For instance, the cyclopropyl group has been utilized in creating nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition for producing cyclopentane compounds with carbonyl substituents at specific positions (Ogoshi et al., 2006). Additionally, cyclopropyl compounds have been employed in the synthesis of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, revealing their potential as competitive antagonists for N-methyl-D-aspartate (NMDA) receptors (Dappen et al., 2010).

Pharmacological and Biological Context

Cyclopropyl derivatives have also been found in the context of pharmacology and biology. For example, the nonprotein amino acids 2-amino-3-cyclopropylbutanoic acid and 2-amino-5-chloro-4-pentenoic acid isolated from Amanita cokeri have shown toxicity against various fungi, arthropods, and bacteria, indicating the potential biological activity of cyclopropyl-containing compounds (Drehmel & Chilton, 2002).

Role in Organic Chemistry and Material Sciences

The cyclopropyl group's structural characteristics have been leveraged in diverse areas, including organic chemistry and material sciences. For instance, the cyclopropyl fragment has been increasingly used in drug development due to its unique properties, such as enhanced π-character of C-C bonds and the coplanarity of the three carbon atoms, contributing to the optimization of pharmacological properties (Talele, 2016). Furthermore, the Lewis acid-catalyzed ring-opening of cyclopropane with amine nucleophiles demonstrates the versatility of cyclopropyl groups in synthesizing compounds with pharmaceutical relevance (Lifchits & Charette, 2008).

Safety and Hazards

The safety information for 2-Cyclopropyl-3-phenylpropanoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

It’s structurally similar to 3-phenylpropionic acid, which is known to interact with enzymes such as aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase .

Mode of Action

Based on its structural similarity to 3-phenylpropionic acid, it may interact with its targets in a similar manner .

Biochemical Pathways

3-phenylpropionic acid, a similar compound, has been shown to influence the foxo3/nad+ signaling pathway, reducing nad+ synthesis, suppressing the tricarboxylic acid cycle, and promoting protein acetylation .

Pharmacokinetics

Propionic acid derivatives, a class of compounds to which this molecule belongs, generally have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives .

Result of Action

3-phenylpropionic acid, a similar compound, has been shown to promote myotube hypertrophy .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

properties

IUPAC Name |

2-cyclopropyl-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKCXEZHVZXEJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-3-phenylpropanoic acid | |

CAS RN |

393184-59-3 |

Source

|

| Record name | 2-cyclopropyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2400109.png)

![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400122.png)

![3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2400126.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2400128.png)